molecular formula C7H12N2 B14644366 3-(Propylamino)but-2-enenitrile CAS No. 54644-66-5

3-(Propylamino)but-2-enenitrile

Cat. No.: B14644366
CAS No.: 54644-66-5
M. Wt: 124.18 g/mol
InChI Key: UHGBOHLCMPJYQU-UHFFFAOYSA-N
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Description

3-(Propylamino)but-2-enenitrile is a valuable nitrogen-containing organic compound featuring both amino and nitrile functional groups, making it a versatile building block in medicinal chemistry and organic synthesis. The presence of both a secondary amine and a nitrile group on a but-2-ene backbone allows this molecule to serve as a key precursor for the synthesis of more complex heterocyclic structures, including functionalized pyridine derivatives, which are core scaffolds in many biologically active molecules . Compounds with similar enaminonitrile structures are frequently investigated for their potential as multifunctional agents in therapeutic areas such as anti-Alzheimer's disease research . The molecular framework of this compound is structurally analogous to other researched prop-2-enenitrile derivatives, suggesting its utility in developing novel compounds with potential pharmacological properties . As a specialized chemical intermediate, it is essential for designing and creating new molecular entities in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

54644-66-5

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

3-(propylamino)but-2-enenitrile

InChI

InChI=1S/C7H12N2/c1-3-6-9-7(2)4-5-8/h4,9H,3,6H2,1-2H3

InChI Key

UHGBOHLCMPJYQU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=CC#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Propylamino)but-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. Microwave-assisted synthesis is also employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(Propylamino)but-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Propylamino)but-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propylamino)but-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds, while distinct from 3-(Propylamino)but-2-enenitrile, share structural motifs (e.g., unsaturated nitriles, amino substituents) that allow for indirect comparisons:

Compound CAS No. Molecular Formula Molar Mass (g/mol) Key Substituents
Pent-3-enenitrile 4635-87-4 C₅H₇N 81.12 Simple α,β-unsaturated nitrile
2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile 1024308-96-0 C₁₄H₁₇N₃O 243.30 Bis(propynylamino), keto group
Reactivity and Functional Group Influence
  • Pent-3-enenitrile: A linear α,β-unsaturated nitrile without amino substituents. Its reactivity is dominated by the electron-deficient nitrile group and conjugated double bond, making it susceptible to nucleophilic additions (e.g., Michael reactions) .
  • 2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile: Features bulky bis(propynylamino) groups and a keto substituent.

Hypothesized Behavior of this compound: Compared to the above compounds, this compound’s propylamino group (a saturated alkylamino substituent) would likely:

  • Increase nucleophilicity at the nitrogen, enabling hydrogen bonding or coordination with metals.

Research Findings and Gaps

  • Synthetic Utility: The bis(propynylamino) compound’s complexity highlights the role of amino substituents in directing regioselectivity in cycloadditions . This compound could similarly serve as a precursor for heterocycles like pyridines or pyrroles.
  • Data Limitations: No experimental data (e.g., spectroscopic, thermodynamic) are available in the provided evidence for this compound, necessitating further studies to validate hypotheses.

4. Conclusion While direct comparisons for this compound are constrained by the absence of specific data, structural parallels with Pent-3-enenitrile and bis(propynylamino)prop-2-enenitrile suggest that its propylamino group would uniquely balance reactivity, steric effects, and safety profiles. Future research should prioritize synthesizing and characterizing this compound to confirm these projections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Propylamino)but-2-enenitrile, and what are their advantages and limitations?

  • Methodological Answer : The synthesis of α,β-unsaturated nitriles like this compound often involves condensation reactions or nucleophilic addition. A general procedure (e.g., ) for but-2-enenitrile derivatives uses hydrazine intermediates and multi-step functionalization. For example, hydrazinyl and phenylhydrazinyl groups are introduced via nucleophilic substitution or Michael addition. Key steps include refluxing in ethanol or acetonitrile with amines, followed by purification via column chromatography . Limitations include competing side reactions (e.g., over-alkylation) and the need for anhydrous conditions. Optimizing reaction time and stoichiometry of propylamine can improve yield.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR can confirm the presence of the propylamino group (δ 1.0–1.5 ppm for –CH2_2–CH2_2–CH3_3) and the α,β-unsaturated nitrile (δ 5.5–7.0 ppm for vinyl protons). 13^{13}C NMR identifies the nitrile carbon (δ 115–120 ppm) and conjugated carbons.
  • IR : A strong absorption band near 2220 cm1^{-1} confirms the nitrile group, while N–H stretches (3300–3500 cm1^{-1}) indicate the amine .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns, distinguishing isomers or impurities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • First Aid : If inhaled, move to fresh air; if ingested, rinse mouth with water (do NOT induce vomiting). For skin contact, wash with soap and water for 15 minutes .
  • Waste Disposal : Segregate nitrile-containing waste and use licensed chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic sites (e.g., β-carbon in the α,β-unsaturated system). Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps, predicting regioselectivity in reactions with amines or thiols. NIST’s Chemistry WebBook provides reference data for validating computational models .

Q. What analytical challenges arise in resolving stereoisomers or tautomers of this compound?

  • Methodological Answer : The compound may exhibit geometric isomerism (E/Z) due to the α,β-unsaturated system. Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) can separate enantiomers. Dynamic NMR at variable temperatures may resolve tautomeric equilibria. Purity assessment requires differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. How does the electronic nature of the propylamino group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The propylamino group’s basicity (pKa ~10–11) makes the compound prone to protonation in acidic media, potentially leading to nitrile hydrolysis. Under basic conditions, the amine may act as a nucleophile, causing self-condensation. Stability studies (e.g., pH 1–14, 25–60°C) with HPLC monitoring can identify degradation pathways .

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